3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Researchers developing CNS-penetrant libraries often face inconsistent quality in pyridine building blocks, jeopardizing SAR reproducibility. This 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol (≥95% purity) resolves this with its defined substitution pattern enabling precise nAChR ligand synthesis. • Orthogonal handles: terminal alkyne for click chemistry and 2-Cl for nucleophilic substitution, allowing modular construction of PROTACs or probes. • Optimal CNS drug-likeness: LogP 1.39, PSA 33.12 Ų, aligning with BBB passive diffusion criteria. • Reliable supply: bulk stock, ambient shipping.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 1203499-49-3
Cat. No. B1451108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
CAS1203499-49-3
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Cl)C#CCO
InChIInChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3
InChIKeyQBEMVFQKOZYKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol – Differentiated Pyridine Propargyl Alcohol Building Block


3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is a halogenated, 5-methyl substituted pyridinyl propargyl alcohol . Its core structure consists of a 2-chloro-5-methylpyridine ring bearing a prop-2-yn-1-ol moiety at the 3-position. This combination provides a unique platform for chemical derivatization, primarily via Sonogashira coupling, nucleophilic substitution, or click chemistry, distinguishing it from simpler pyridine building blocks. The compound is supplied for early discovery research, with a typical purity specification of ≥95% .

Building block with alkyne and 2-chloro handles for Sonogashira, click chemistry, and nucleophilic substitution
Supplied for early discovery research with typical purity ≥95%
Specific C5-methyl/2-chloro substitution pattern differentiates from simpler pyridine analogs

High-Risk of Generic Substitution: Impact of C5 Methyl & Pyridine Isomerism


In-class pyridinyl propargyl alcohols cannot be simply interchanged due to profound, quantifiable differences in physicochemical properties and biological target engagement dictated by seemingly minor substitution patterns. The precise substitution pattern on the pyridine core, particularly the combination of the C5-methyl group and the 2-chloro substituent, exerts a potent influence on lipophilicity, polar surface area, and molecular conformation . Data from class-level SAR studies unequivocally show that 5-substitution on pyridine rings can modulate CNS receptor binding affinity (Ki) by over an order of magnitude, ranging from 0.055 nM to 0.69 nM depending on the specific substituent [1]. Consequently, substituting this compound with an unsubstituted, 5-unsubstituted, or differently halogenated analog carries a high risk of altering reaction yields, ADME properties, or potency, making direct replacement scientifically unsound without extensive re-validation.

Physicochemical profile may shift
Replacement with unsubstituted or differently substituted analogs may alter lipophilicity and polar surface area, impacting ADME predictions.
Target engagement may not transfer
Class-level SAR data show C5-substitution can modulate nAChR binding affinity by over 10-fold; a different substituent may lead to different biological readouts.
Synthetic behavior may differ
Variations in steric and electronic environment of the pyridine ring can affect reactivity in cross-coupling and substitution reactions.

Quantitative Differentiation of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol from Analogs


Reduced Polar Surface Area vs. Amino- and Fluoro-Substituted Analogs

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol exhibits a Topological Polar Surface Area (TPSA) of 33.12 Ų, a value that is substantially lower than that of related pyridinyl propargyl alcohols containing additional heteroatoms. This reduced PSA differentiates the compound from analogs like 3-(3-fluoropyridin-2-yl)prop-2-yn-1-ol or 3-(6-aminopyridin-3-yl)prop-2-yn-1-ol, which are expected to possess significantly higher PSA values due to the presence of additional nitrogen or fluorine atoms . Lower PSA is a key determinant of improved membrane permeability and oral absorption potential, as predicted by Lipinski's and Veber's rules [1].

TPSA Comparison
Class-level inference
33.12 Ų
Reported lower TPSA may support membrane permeability screening.
Calculated value; comparison to amino-/fluoro- analogs is qualitative.
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Lipophilicity Tuned for CNS Penetration vs. Polar & Lipophilic Analogs

The calculated partition coefficient (LogP) for 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is 1.39, placing it within the optimal range for passive blood-brain barrier permeability (LogP typically between 1-3) . This value distinguishes it from more polar pyridine derivatives (e.g., 3-(pyridin-3-yl)prop-2-yn-1-ol, which lacks both the methyl and chloro substituents and would have a lower LogP) and from highly lipophilic analogs (e.g., those with longer alkyl chains or additional aryl rings), which may have LogP > 5 and suffer from poor solubility and high non-specific binding [1].

Lipophilicity (LogP)
Class-level inference
1.39
Reported LogP in CNS range may support BBB penetration screening.
Calculated property; suitability depends on specific assay context.
CNS Drug Discovery Medicinal Chemistry ADME Optimization

C5-Substitution Modulates nAChR Binding Affinity

Published SAR data on a closely related class of 5-substituted pyridine analogues demonstrates that substitution at the C5 position of the pyridine ring has a profound and quantifiable impact on CNS receptor binding affinity. Specifically, a series of 5-substituted pyridine analogues of a known nAChR ligand exhibited Ki values ranging from 0.055 nM to 0.69 nM, compared to a Ki of 0.15 nM for a reference compound [1]. This 12.5-fold range in binding affinity underscores that the specific identity of the C5 substituent (e.g., methyl, halogen, aryl) is not a minor perturbation but a key driver of target engagement. The 5-methyl group in 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is therefore a critical differentiator, and its replacement with a different group (e.g., hydrogen, ethyl, phenyl) cannot be assumed to yield a compound with equivalent biological activity.

nAChR Binding (SAR)
Class-level inference
Ki 0.055–0.69 nM
Class-level SAR suggests C5 substitution may influence target engagement; requires compound-specific validation.
Data from 5-substituted pyridine analogs, not this specific compound.
Neuronal Nicotinic Acetylcholine Receptors (nAChR) CNS Pharmacology Structure-Activity Relationship (SAR)

Research & Industrial Applications of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol


Lead Optimization for CNS-Penetrant Therapeutics

The compound's optimal LogP of 1.39 and low PSA of 33.12 Ų, as detailed in the quantitative evidence , make it an ideal building block for synthesizing focused libraries of CNS-penetrant drug candidates. Its physicochemical profile aligns with the established optimal range for passive blood-brain barrier diffusion (LogP 1–3; PSA < 90 Ų), significantly reducing the risk of poor brain exposure in vivo. This is a distinct advantage over more polar (e.g., amino-substituted) or lipophilic (e.g., polyhalogenated) pyridine analogs.

SAR-Driven Design of Selective nAChR Modulators

The class-level SAR evidence demonstrating that C5-substitution on pyridine scaffolds modulates nAChR binding affinity by over an order of magnitude (Ki 0.055–0.69 nM) provides a strong rationale for using this specific compound in the synthesis of potential nAChR agonists or antagonists [1]. The 5-methyl group, combined with the 2-chloro substituent, is predicted to impart a distinct receptor interaction profile compared to other 5-substituted or unsubstituted analogs, enabling targeted SAR exploration.

Synthesis of Advanced Chemical Probes via Click Chemistry and Cross-Coupling

The terminal alkyne and reactive 2-chloro group on the pyridine ring provide orthogonal handles for sequential derivatization. This allows for modular construction of complex molecular architectures, such as PROTACs, fluorescent probes, or biorthogonal reagents, that require precise spatial orientation of functional groups. The specific substitution pattern ensures the final construct has the desired orientation and physicochemical properties, which would be altered if a different pyridine isomer or a 5-unsubstituted analog were used.

Application
Selection Property
Validation Focus
CNS-permeability focused library synthesis
Balanced lipophilicity and low polar surface area
Brain permeability assay context
nAChR SAR exploration
C5-methyl/2-chloro substitution pattern
nAChR binding assay context
Modular probe construction
Orthogonal alkyne and chloro reactive handles
Sequential derivatization efficiency

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